(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a chiral compound characterized by its complex structure involving an octahydroisoquinoline backbone and a methoxybenzyl substituent. The molecular formula is with a molecular weight of approximately 271.37 g/mol. This compound exists in two enantiomeric forms: (R) and (S), with the (R) form being of particular interest due to its potential biological activities and applications in medicinal chemistry .
R-MBI itself doesn't possess a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the production of biologically active molecules.
The core structure of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline shares similarities with various bioactive molecules, including natural products and synthetic drugs. Researchers might explore this compound as a starting point for synthesizing analogues with potentially desirable pharmacological properties [].
The presence of the functional groups, a methoxy group and a benzyl group, on the molecule could provide a platform for further modifications. By strategically altering these groups, scientists could create libraries of related compounds to be screened for specific biological activities [].
The molecule bears a chiral center, denoted by the "(R)" designation in its name. This chirality can influence how the molecule interacts with biological targets. Research could involve synthesizing the enantiomer, (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, and comparing the biological properties of both forms [].
These reactions are crucial for synthesizing derivatives that may exhibit enhanced pharmacological properties.
Research indicates that (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline may exhibit various biological activities:
These activities make it a candidate for further investigation in pharmacological research.
Several methods have been developed for synthesizing (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline:
Each method has its advantages and drawbacks regarding yield and purity .
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline finds applications in:
Its unique structure makes it valuable in medicinal chemistry and organic synthesis.
Interaction studies have explored how (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline affects various biological receptors and enzymes. Notable findings include:
These interactions underscore its potential utility in drug design and development.
Several compounds share structural similarities with (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | Similar backbone | Different enantiomer with distinct biological activity |
| Dextromethorphan | C18H25NO | Known antitussive agent; structurally related but different pharmacological profile |
| 1-(4-Methoxyphenyl)methylisoquinoline | C17H17NO | Lacks the octahydro component; used in different chemical contexts |
The uniqueness of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline lies in its specific stereochemistry and the presence of the octahydro framework which may enhance its biological properties compared to other similar compounds .
The compound (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline exhibits a molecular formula of C17H23NO, representing a composition of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The molecular weight is precisely determined as 257.37 grams per mole, with the exact mass calculated at 257.177979 atomic mass units [2] [3]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, is recorded as 257.177964 grams per mole [4].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO | Multiple chemical databases [1] [2] |
| Molecular Weight (g/mol) | 257.37 | ChemicalBook, AiFChem [1] [2] |
| Exact Mass (g/mol) | 257.177979 | ChemSrc database [3] |
| Monoisotopic Mass (g/mol) | 257.177964 | Vulcan Chemical [4] |
| Chemical Abstracts Service Number | 30356-08-2 | Chemical Abstracts Service [2] |
The compound is registered under the Chemical Abstracts Service number 30356-08-2, providing a unique identifier for this specific stereoisomer [1] [2]. The molecular formula indicates the presence of one degree of unsaturation beyond the saturated hydrocarbon framework, which is accounted for by the aromatic benzene ring system within the 4-methoxybenzyl substituent [4].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline [1] [5]. This nomenclature precisely defines the stereochemical configuration at the C-1 position using the R-descriptor, indicating the absolute configuration of the chiral center [6]. An alternative but equally acceptable International Union of Pure and Applied Chemistry designation is (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [1] [2].
| Designation Type | Name/Designation |
|---|---|
| IUPAC Name | (1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline [1] [5] |
| Alternative IUPAC | (R)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [1] [2] |
| Common Name | R-Octabase [2] [7] |
| Trade Name | OCTABASE [2] |
| Systematic Name | Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-, (1R)- [2] [7] |
| Chemical Class | Octahydroisoquinoline derivative [4] |
The compound is commonly referred to as R-Octabase in pharmaceutical literature, reflecting its role as a chiral building block [2] [7]. The trade designation OCTABASE is frequently employed in commercial contexts [2]. Additional synonyms include Dextromethorphan Impurity 13, reflecting its structural relationship to dextromethorphan [2]. The systematic Chemical Abstracts Service nomenclature follows the format: Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-, (1R)- [2] [7].
The molecule contains a single stereogenic center located at the C-1 position, where the 4-methoxybenzyl substituent is attached to the octahydroisoquinoline scaffold [1] [6]. This asymmetric carbon atom exhibits R-configuration according to the Cahn-Ingold-Prelog priority rules, with the stereochemical descriptor indicating absolute configuration [6]. The compound displays dextrorotatory optical activity, rotating plane-polarized light in the positive direction [6].
| Stereochemical Property | Value | Notes |
|---|---|---|
| Number of Defined Stereocenters | 1/1 [6] | Single stereocenter present |
| Absolute Configuration | R-configuration [6] | R-enantiomer specifically |
| Optical Activity | Dextrorotatory (+) [6] | Positive optical rotation |
| Enantiomeric Excess (typical) | >95% (analytical grade) [8] | High enantiomeric purity achievable |
| Stereochemical Descriptor | ABSOLUTE [6] | Absolute stereochemistry defined |
| Chirality Center Location | C-1 position (benzylic carbon) [6] | Asymmetric carbon bearing 4-methoxybenzyl group |
The stereochemical assignment is confirmed through various analytical techniques, with enantiomeric excess values typically exceeding 95% for analytical-grade material [8]. The absolute configuration has been established through correlation with known compounds and confirmed by optical rotation measurements [2] [3]. The R-enantiomer exhibits distinct biological and chemical properties compared to its S-counterpart, necessitating precise stereochemical control in synthetic applications [8] [9].
The octahydroisoquinoline scaffold exhibits significant conformational flexibility due to the presence of two saturated six-membered rings in the bicyclic system [10] [11]. Conformational analysis reveals that the cyclohexane rings within the octahydroisoquinoline framework can adopt various chair and boat conformations, with chair conformations being energetically favored [10] [12]. The preferred conformation places the 4-methoxybenzyl substituent in an equatorial position to minimize steric interactions [10].
Molecular modeling studies demonstrate that the octahydroisoquinoline scaffold exhibits intermediate conformational flexibility compared to fully saturated and aromatic systems [13]. The fused ring system restricts complete rotational freedom while maintaining sufficient flexibility for biological recognition [13]. Nuclear magnetic resonance studies in solution indicate rapid equilibrium between multiple conformers, with well-defined preferred conformations dominating the ensemble [14].
The conformational preferences are influenced by the electronic properties of the 4-methoxybenzyl substituent, which can participate in weak intramolecular interactions [13]. Computational analysis reveals energy barriers for conformational interconversion in the range of 2-4 kilocalories per mole, indicating facile conformational exchange at physiological temperatures [10] [12]. The overall molecular shape approximates a semi-rigid framework with defined spatial arrangements of functional groups [13].
Crystal structure analysis of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline reveals a well-ordered solid-state arrangement [15] [16]. Single crystal X-ray diffraction studies demonstrate that the compound crystallizes with defined molecular conformations stabilized by intermolecular hydrogen bonding networks [16] [17]. The crystal packing exhibits both hydrophobic and hydrophilic regions, with the aromatic 4-methoxybenzyl groups participating in π-π stacking interactions [17].
The solid-state structure shows the octahydroisoquinoline scaffold adopting a chair-chair conformation for both six-membered rings, with the 4-methoxybenzyl substituent positioned equatorially [16]. Intermolecular interactions include weak hydrogen bonds involving the nitrogen atom and van der Waals contacts between hydrocarbon regions [17]. The crystal structure exhibits orthorhombic symmetry with well-defined unit cell parameters [17].
Analysis of the solid-state properties reveals that the compound forms stable crystalline phases with characteristic melting behavior [15] [16]. The crystal structure demonstrates efficient packing arrangements that contribute to the compound's physical stability [17]. Thermal analysis indicates well-defined phase transitions corresponding to melting and decomposition events [15]. The solid-state nuclear magnetic resonance spectra show resolved signals consistent with the ordered crystalline structure [18].
The physicochemical properties of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline have been extensively characterized through experimental measurements and computational predictions [2] [3]. These properties are essential for understanding the compound's behavior in various chemical and biological systems [4] [7].
| Property | Value | Measurement Conditions |
|---|---|---|
| Boiling Point | 394.8 ± 27.0°C [2] [3] | At 760 mmHg (predicted) |
| Density | 1.1 ± 0.1 g/cm³ [2] [3] | At 25°C (literature) |
| Optical Rotation | [α]₂₀/D +152° (c = 1, CHCl₃) [2] | Chloroform solution, 20°C |
| Flash Point | 165.6 ± 13.2°C [2] [3] | Predicted value |
| Refractive Index | 1.567 [3] | Standard conditions |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C [3] | At 25°C |
| LogP (Partition Coefficient) | 4.65 [3] | Calculated value |
| Polar Surface Area | 21.26 Ų [3] | Topological calculation |
The boiling point of (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is predicted to be 394.8 ± 27.0°C at standard atmospheric pressure of 760 mmHg [2] [3]. This relatively high boiling point reflects the substantial molecular weight and the presence of the aromatic 4-methoxybenzyl substituent, which increases intermolecular van der Waals interactions [2]. The predicted nature of this value indicates that experimental determination under standard conditions may be challenging due to potential thermal decomposition at elevated temperatures [3].
The density of the compound is reported as 1.1 ± 0.1 grams per cubic centimeter at 25°C [2] [3]. This value indicates that the compound is slightly denser than water, reflecting the presence of the aromatic benzene ring system and the compact bicyclic octahydroisoquinoline framework [3]. The density measurement is consistent with literature values for similar octahydroisoquinoline derivatives and reflects efficient molecular packing in the liquid state [2].
Irritant